A Technical Guide to the Physicochemical Properties of Rutinose Heptaacetate
A Technical Guide to the Physicochemical Properties of Rutinose Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutinose heptaacetate is a fully acetylated derivative of rutinose, a disaccharide composed of rhamnose and glucose. As a member of the glycoside family, it holds significant interest in pharmaceutical and biochemical research. The acetylation of the hydroxyl groups enhances its lipophilicity, which can improve its solubility in organic solvents, bioavailability, and stability.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Rutinose heptaacetate, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant workflows and potential biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The key physicochemical properties of Rutinose heptaacetate are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₆O₁₇ | [1] |
| Molecular Weight | 620.56 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 166-170 °C | [1][2] |
| Boiling Point (Predicted) | 884.5 ± 65.0 °C (at 760 mmHg) | Predicted |
| Solubility | Soluble in many organic solvents | [3] |
| logP (Predicted) | 0.4 | Predicted |
| CAS Number | 29202-64-0 | [1][2] |
Experimental Protocols
Synthesis of Rutinose Heptaacetate via Acetylation of Rutinose
This protocol describes the chemical synthesis of Rutinose heptaacetate from its precursor, rutinose, using a standard acetylation procedure.
Materials:
-
Rutinose
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
-
Dissolution: Dissolve rutinose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of rutinose) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (at least 7.0 equivalents, typically a slight excess of 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution while stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Work-up: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude Rutinose heptaacetate.
Purification by Silica Gel Column Chromatography
This protocol outlines the purification of the crude Rutinose heptaacetate.
Materials:
-
Crude Rutinose heptaacetate
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of n-hexane and ethyl acetate, to be determined by TLC)
-
Glass column for chromatography
-
Fraction collection tubes
-
TLC Optimization: Determine the optimal eluent system for separation using TLC. Test various ratios of n-hexane and ethyl acetate to achieve good separation between the product and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the optimized solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Rutinose heptaacetate.
Analytical Methods
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on the specific column and system to achieve good resolution.
Procedure:
-
Prepare a standard solution of Rutinose heptaacetate of known concentration.
-
Dissolve the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile and determine the retention time and peak purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
Procedure:
-
Dissolve a small amount of the purified product in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of Rutinose heptaacetate. The presence of acetyl protons will be evident in the ¹H NMR spectrum, and the carbonyl carbons of the acetyl groups will appear in the ¹³C NMR spectrum.
Instrumentation:
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
Procedure:
-
Prepare a dilute solution of the sample.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight of Rutinose hentaacetate and analyze the fragmentation pattern to further confirm its structure.[7]
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of Rutinose heptaacetate.
Caption: Hypothetical mechanism of Rutinose heptaacetate's antioxidant and anti-inflammatory action.
References
- 1. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
